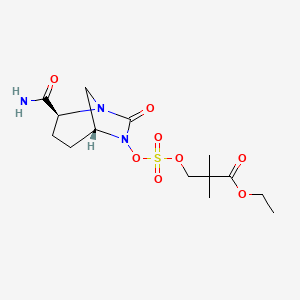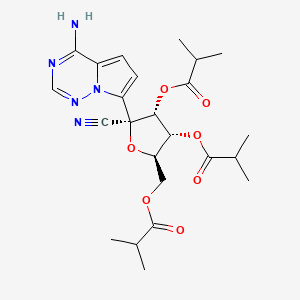
GS-621763
Vue d'ensemble
Description
GS-621763 est un promédicament biodisponible par voie orale de GS-441524, le nucléoside parent du remdesivir. Il a montré une activité antivirale significative contre le syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2) et d'autres coronavirus, tels que le syndrome respiratoire du Moyen-Orient coronavirus (MERS-CoV) . Ce composé cible la ARN polymérase ARN dépendante du virus, hautement conservée, ce qui en fait un candidat prometteur pour les thérapies antivirales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
GS-621763 est synthétisé par une série de réactions chimiques à partir de GS-441524. La synthèse implique l'estérification de GS-441524 avec des réactifs spécifiques pour former le promédicament triester this compound . Les conditions de réaction comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela inclut le contrôle de la température, de la pression et du temps de réaction pour assurer une production constante de this compound de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions
GS-621763 subit plusieurs types de réactions chimiques, notamment:
Hydrolyse: Les liaisons esters dans this compound sont hydrolysées pour libérer le nucléoside actif GS-441524.
Oxydation et réduction: Ces réactions sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse: De l'eau ou des solutions aqueuses sont utilisées pour hydrolyser les liaisons esters.
Oxydation et réduction: Des agents oxydants ou réducteurs spécifiques sont utilisés dans des conditions contrôlées.
Principaux produits formés
Le principal produit formé par l'hydrolyse de this compound est GS-441524, qui est l'agent antiviral actif .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.
Biologie: Investigated pour ses propriétés antivirales contre divers coronavirus.
Médecine: Exploré comme traitement potentiel pour la COVID-19 et d'autres infections virales.
Industrie: Utilisé dans le développement de médicaments et de thérapies antiviraux.
Mécanisme d'action
This compound est converti en GS-441524 dans l'organisme, qui subit ensuite une conversion supplémentaire en sa forme triphosphate active . Cette forme active inhibe la ARN polymérase ARN dépendante du virus, empêchant la réplication du virus . Les cibles moléculaires et les voies impliquées comprennent la polymérase virale et les voies métaboliques de la cellule hôte qui facilitent la conversion de this compound en sa forme active .
Applications De Recherche Scientifique
GS-621763 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties against various coronaviruses.
Medicine: Explored as a potential treatment for COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and therapies.
Mécanisme D'action
GS-621763 is converted into GS-441524 in the body, which then undergoes further conversion to its active triphosphate form . This active form inhibits the viral RNA-dependent RNA polymerase, preventing the replication of the virus . The molecular targets and pathways involved include the viral polymerase and the host cell’s metabolic pathways that facilitate the conversion of this compound to its active form .
Comparaison Avec Des Composés Similaires
Composés similaires
Remdesivir (GS-5734): Un médicament antiviral administré par voie intraveineuse avec un mécanisme d'action similaire.
Molnupiravir (EIDD-2801): Un analogue nucléosidique oral antiviral avec une efficacité similaire contre le SRAS-CoV-2.
Unicité de GS-621763
This compound est unique en raison de sa biodisponibilité orale, ce qui le rend plus pratique pour le traitement ambulatoire par rapport aux médicaments intraveineux comme le remdesivir . De plus, son efficacité contre plusieurs coronavirus met en évidence son potentiel en tant qu'agent antiviral à large spectre .
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSLHFYCSUAHY-JQGROFRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647442-13-3 | |
| Record name | GS-621763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-621763 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



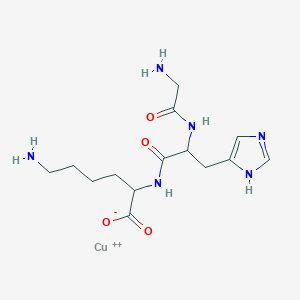
![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![2,3,3a,4,9,9a-Hexahydro-3-octanoyl-6-(1-propenyl)-9a-methyl-8H-furo[3,2-g][2]benzopyran-2,9-dione](/img/structure/B8217921.png)

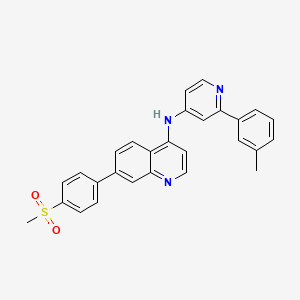
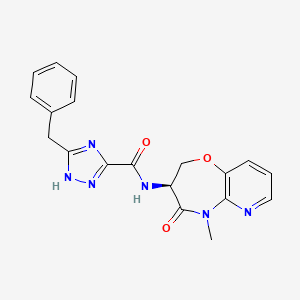
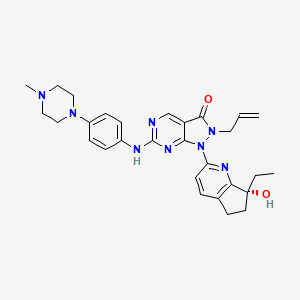
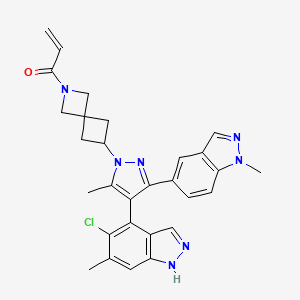
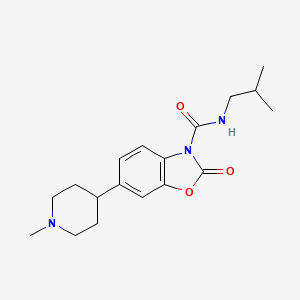
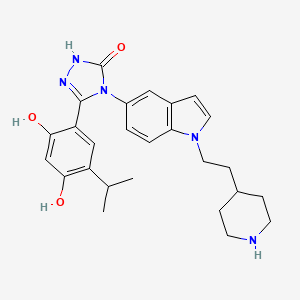
![N-[[4-chloro-3-[3-oxo-2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B8217966.png)
